3-(Trifluoromethyl)piperidin-2-one
Overview
Description
3-(Trifluoromethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a trifluoromethyl group at the third position and a ketone functional group at the second position
Mechanism of Action
Target of Action
Some related compounds have been shown to have antiviral activities, suggesting potential targets could be viral proteins or cellular proteins involved in viral replication .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit viral replication, suggesting that 3-(trifluoromethyl)piperidin-2-one may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
Given the potential antiviral activity of similar compounds, it’s plausible that this compound could affect pathways related to viral replication .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on the potential antiviral activity of similar compounds, it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)piperidin-2-one plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound can form hydrogen bonds with proteins, potentially altering their conformation and function . This compound may also act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction and the biochemical context.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The trifluoromethyl group in the compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the stability and conformation of the target biomolecules . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinol derivatives .
Scientific Research Applications
3-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: Similar structure but with the trifluoromethyl group at the second position.
3-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.
Trifluoromethylphenylpiperidine: Features a phenyl group in addition to the trifluoromethyl and piperidine moieties.
Uniqueness
3-(Trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl group and the ketone functional group within the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBTTOBFKEZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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